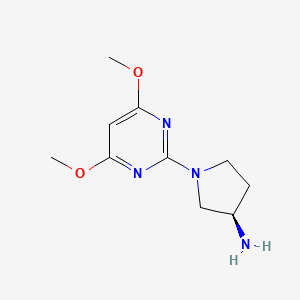
(3R)-1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidin-3-amine is a chemical compound that belongs to the pyrrolidine class of molecules. It is commonly used in scientific research as a tool compound to study various biological processes.
作用机制
(3R)-1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidin-3-amine acts as a selective antagonist of N-methyl-D-aspartate (NMDA) receptors. It binds to the glycine site of the NMDA receptor and prevents the binding of glycine, which is necessary for the activation of the receptor. This results in the inhibition of NMDA receptor-mediated neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit NMDA receptor-mediated synaptic plasticity, learning, and memory. It has also been shown to inhibit the release of various neurotransmitters, such as glutamate, acetylcholine, and dopamine. Additionally, it has been shown to have neuroprotective effects in various models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using (3R)-1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidin-3-amine in lab experiments is its selectivity for NMDA receptors. This allows researchers to study the function of NMDA receptors without affecting other neurotransmitter receptors. Additionally, it has a long half-life, which allows for prolonged inhibition of NMDA receptor-mediated neurotransmission.
One limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects in some cell types, which may limit its use in certain experiments. Additionally, its selectivity for NMDA receptors may limit its use in studying other neurotransmitter receptors.
未来方向
There are several future directions for the use of (3R)-1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidin-3-amine in scientific research. One direction is the study of its neuroprotective effects in various models of neurodegenerative diseases. Another direction is the study of its effects on synaptic plasticity, learning, and memory in various animal models. Additionally, its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease, warrants further investigation.
合成方法
The synthesis of (3R)-1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidin-3-amine involves a multi-step process. The first step involves the reaction of 4,6-dimethoxypyrimidine-2-carboxylic acid with thionyl chloride to form 4,6-dimethoxypyrimidine-2-carbonyl chloride. The second step involves the reaction of 4,6-dimethoxypyrimidine-2-carbonyl chloride with (R)-(-)-3-aminopyrrolidine to form this compound.
科学研究应用
(3R)-1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidin-3-amine is used in scientific research to study various biological processes. It is commonly used as a tool compound to study the function of ionotropic glutamate receptors. It is also used to study the role of glutamate receptors in synaptic plasticity, learning, and memory. Additionally, it is used to study the function of other neurotransmitter receptors, such as GABA receptors.
属性
IUPAC Name |
(3R)-1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-15-8-5-9(16-2)13-10(12-8)14-4-3-7(11)6-14/h5,7H,3-4,6,11H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIXDKXNRSPAIK-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCC(C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=NC(=N1)N2CC[C@H](C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-hydroxy-3-methylcyclobutyl)-3-[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]urea](/img/structure/B7338101.png)

![5-Bromo-2-[(3-hydroxy-3-methylcyclobutyl)amino]pyridine-3-carbonitrile](/img/structure/B7338124.png)
![5-[(2S,4S)-1,2-dimethylpiperidin-4-yl]-3-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B7338140.png)
![3-[[7,8-Dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]-1-methylcyclobutan-1-ol](/img/structure/B7338156.png)
![3-[(3-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]-1-methylcyclobutan-1-ol](/img/structure/B7338164.png)
![3-[(3-Hydroxy-3-methylcyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B7338173.png)
![N-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]sulfonyl]-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B7338180.png)
![3-[(1R,2R)-2-[3-(3-methylimidazol-4-yl)-1,2,4-oxadiazol-5-yl]cyclopropyl]phenol](/img/structure/B7338187.png)
![6-[(3R)-3-aminopyrrolidin-1-yl]-5-chloro-2-methylpyridine-3-carbonitrile](/img/structure/B7338192.png)
![3-(3-methylimidazol-4-yl)-5-[(1S,2R)-1-methyl-2-phenylcyclopropyl]-1,2,4-oxadiazole](/img/structure/B7338194.png)
![2-(4-methoxyphenyl)-5-[(3R)-3-methoxypyrrolidin-1-yl]-1,3,4-thiadiazole](/img/structure/B7338201.png)
![1-(4,4-dimethyl-5,6-dihydrocyclopenta[d][1,3]thiazol-2-yl)-3-[(1R,2R)-2-methylsulfonylcyclohexyl]urea](/img/structure/B7338216.png)
![(3R,4R)-1-[(5,5-dimethyloxolan-2-yl)methyl]-4-(trifluoromethyl)pyrrolidine-3-carboxamide](/img/structure/B7338220.png)
